N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16349333
InChI: InChI=1S/C19H18ClNO3/c1-11-6-15-13(10-24-18(15)7-12(11)2)8-19(22)21-16-9-14(20)4-5-17(16)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C19H18ClNO3
Molecular Weight: 343.8 g/mol

N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC16349333

Molecular Formula: C19H18ClNO3

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide -

Specification

Molecular Formula C19H18ClNO3
Molecular Weight 343.8 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C19H18ClNO3/c1-11-6-15-13(10-24-18(15)7-12(11)2)8-19(22)21-16-9-14(20)4-5-17(16)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22)
Standard InChI Key DEDJPFWWPASAJW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound classified as an acetamide. It features a benzofuran ring substituted with dimethyl groups and a phenyl ring that incorporates both chloro and methoxy substituents. This unique arrangement of functional groups contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves several key steps. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, reducing production costs and environmental impact. The compound can participate in various chemical reactions, such as oxidation, reduction, or further substitution, depending on the reaction conditions employed. These reactions can yield derivatives like hydroxylated or carbonyl compounds through oxidation, dechlorinated products via reduction, or amino or thiol derivatives through substitution.

Biological Activity and Applications

Research indicates that N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide may exhibit significant biological activity, particularly in medicinal chemistry. Its structure suggests potential interactions with specific receptors or enzymes, modulating their activity through binding interactions. The presence of chloro, methoxy, and dimethyl groups could enhance its binding affinity and specificity, making it a candidate for drug development.

Research Findings and Future Directions

Studies on the interactions of N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide with biological targets are essential for understanding its pharmacological potential. Investigations may include elucidating its mechanism of action and assessing its therapeutic applications and safety profile. The unique combination of substituents on both the benzofuran and phenyl rings contributes to distinct chemical reactivity and biological activity, making it valuable for diverse research applications.

Comparison with Similar Compounds

Compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide, such as N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, share similar structural features but differ in the position of dimethyl groups on the benzofuran ring . These variations can affect biological activity and chemical reactivity, highlighting the importance of precise structural arrangements in pharmacological research.

Compound NameStructure FeaturesUnique Aspects
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamideChloro and methoxy substituents on the phenyl ring, dimethyl groups on the benzofuran ringPotential for drug development due to its binding affinity
N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamideSimilar substituents but with dimethyl groups at different positions on the benzofuran ringDifferent biological activity due to structural variation

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